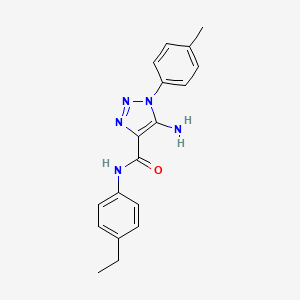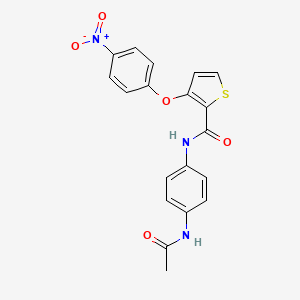![molecular formula C20H19N3O5S B2855179 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-81-4](/img/structure/B2855179.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic molecule characterized by the presence of several functional groups including an oxadiazole ring, a methoxy-substituted phenyl thioether, and a benzo dioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxadiazole Formation: : The synthesis typically begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Linkage:
Benzo[d][1,4]dioxin Attachment: : The benzo dioxin moiety can be synthesized through the cyclization of ortho-dihydroxy benzene with epoxides or other suitable electrophiles.
Industrial Production Methods: Large-scale industrial production may involve:
Optimized Reaction Conditions: : Utilizing catalysts and optimized temperature and pressure conditions to improve yield and purity.
Continuous Flow Reactors: : These can enhance the efficiency of the reactions by maintaining optimal reaction conditions consistently.
Purification Processes: : Techniques such as recrystallization, chromatography, and distillation to ensure the compound's purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the benzo dioxin moiety, potentially forming quinones or related structures.
Reduction: : Reduction reactions may target the oxadiazole ring, leading to the formation of hydrazines or hydrazides.
Substitution: : The methoxy and thioether groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents such as alkyl halides or sulfonates for nucleophilic substitution.
Oxidation Products: : Quinones or hydroquinones.
Reduction Products: : Hydrazines or hydrazides.
Substitution Products: : Alkylated or acylated derivatives.
Applications De Recherche Scientifique
This compound has several applications across various fields:
Chemistry: : It can serve as a building block for more complex molecules and as a reagent in organic synthesis.
Medicine: : Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: : Utilized in the manufacture of advanced materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The compound's mechanism of action involves:
Molecular Targets: : It can interact with various enzymes or receptors depending on its structural components.
Pathways Involved: : The oxadiazole ring and thioether linkage are known to engage in hydrogen bonding and hydrophobic interactions, influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine: : Similar oxadiazole ring but differs in the functional groups attached.
2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol: : Shares the benzo dioxin moiety but has different functional groups.
Uniqueness: N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide stands out due to its unique combination of functional groups, which imparts distinctive chemical reactivity and biological activity. This compound's versatility in synthetic applications and potential for diverse biochemical interactions makes it a valuable subject of research.
Hope this covers everything you need!
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-25-14-3-5-15(6-4-14)29-11-8-18(24)21-20-23-22-19(28-20)13-2-7-16-17(12-13)27-10-9-26-16/h2-7,12H,8-11H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZMFPHJZYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)
![(2S)-3-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID](/img/structure/B2855103.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2855105.png)



![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)



